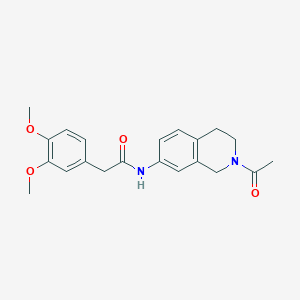
1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H31ClN2O2 and its molecular weight is 342.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride acts as a non-selective antagonist of α1B and α2A-adrenoceptors . As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects of adrenoceptor activation .
Biochemical Pathways
The compound’s antagonistic action on α1B and α2A-adrenoceptors affects several biochemical pathways. By blocking α1-adrenoceptor, it can improve disrupted lipid and carbohydrate profiles . The inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Pharmacokinetics
The compound’s effects on lipid and glucose levels suggest that it is absorbed and distributed in the body to exert its therapeutic effects .
Result of Action
Chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma . This indicates that the compound has a beneficial effect on metabolic parameters, potentially making it useful for treating conditions like metabolic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can affect the compound’s efficacy, as seen in a study where its metabolic benefits were investigated in an animal model of obesity induced by a high-fat diet
Eigenschaften
IUPAC Name |
1-butoxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-4-13-22-15-18(21)14-19-9-11-20(12-10-19)17-7-5-16(2)6-8-17;/h5-8,18,21H,3-4,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPKKRBGOOCIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/new.no-structure.jpg)

![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)
![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)





![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)

![2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B2996116.png)
